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Compound of Interest

Compound Name: rac 7-Hydroxy Propranolol-d5

CAS No.: 1184982-94-2

Cat. No.: B563708 Get Quote

Executive Summary
rac-7-Hydroxy Propranolol-d5 (CAS: 1184982-94-2) is the stable isotope-labeled analog of 7-

hydroxy propranolol, a primary active metabolite of the

-blocker propranolol. In bioanalytical workflows (LC-MS/MS), this compound serves as the
definitive Internal Standard (IS), compensating for matrix effects, extraction efficiency, and
ionization variability.

This guide focuses on the chemical synthesis of the d5-isotopologue, utilizing a deuterated

glycidyl linker strategy to ensure high isotopic purity without compromising the stability of the

naphthalene ring system.
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Parameter Specification

Chemical Name
(RS)-1-(Isopropylamino)-3-(7-

hydroxynaphthalen-1-yloxy)propan-2-ol-d5

Molecular Formula

Molecular Weight 280.37 g/mol (Calculated)

Isotopic Label
(Glyceryl chain labeling:

)

Solubility Methanol, DMSO, Ethanol

Stability
Oxidation-sensitive (Catechol/Phenol moiety);

Hygroscopic

Retrosynthetic Analysis & Strategy
The synthesis of the 7-hydroxy metabolite differs significantly from the parent drug due to the

presence of the additional hydroxyl group on the naphthalene ring. The core challenge is

regioselectivity—ensuring the glycidyl ether forms at the C1 position while leaving the C7

hydroxyl available (or protected/deprotected).

To introduce the d5-label, the most chemically robust and cost-effective method involves using

Epichlorohydrin-d5 (

). This introduces five deuterium atoms into the alkyl linker, creating a distinct mass shift (+5
Da) that avoids the potential for hydrogen-deuterium exchange (HDX) often seen with aromatic
ring labeling in acidic media.
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1,7-Dihydroxynaphthalene

Intermediate:
(2,3-Epoxypropyl-d5)-ether

Step 1: Base-Catalyzed
Etherification (Regioselective)

Epichlorohydrin-d5
(C3D5ClO) rac-7-Hydroxy Propranolol-d5

Step 2: Aminolysis
(Ring Opening)

Isopropylamine

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing d5-epichlorohydrin to install the stable isotope label

on the linker chain.

Detailed Experimental Protocol
Phase 1: Precursor Preparation (Regioselective
Etherification)
Objective: Synthesize the d5-labeled epoxide intermediate. Reagents: 1,7-

Dihydroxynaphthalene, Epichlorohydrin-d5 (99 atom% D), Potassium Carbonate (

), Acetone.

Setup: Charge a flame-dried round-bottom flask with 1,7-dihydroxynaphthalene (1.0 eq) and

anhydrous acetone (10 mL/g).

Base Addition: Add anhydrous

(1.5 eq) and stir at room temperature for 30 minutes to facilitate deprotonation. Note: 1,7-
DHN has two phenolic sites. Statistical reaction will occur; limiting base helps favor mono-
substitution.

Label Incorporation: Dropwise add Epichlorohydrin-d5 (1.2 eq) over 20 minutes.

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3).

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.
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Purification (Critical): The crude residue will contain unreacted starting material, the desired

mono-ether, and the bis-ether. Purify via Flash Column Chromatography (Silica Gel).

Eluent: Gradient Hexane

20% EtOAc/Hexane.

Target: Isolate the mono-glycidyl ether intermediate.

Phase 2: Aminolysis (Ring Opening)
Objective: Convert the epoxide to the final amino-alcohol drug substance. Reagents:

Isopropylamine, Methanol.

Reaction: Dissolve the purified d5-epoxide intermediate (from Phase 1) in Methanol (5

mL/g).

Amine Addition: Add excess Isopropylamine (5.0 eq). Excess amine prevents dimerization.

Conditions: Stir at room temperature for 4 hours, then warm to

for 2 hours to ensure completion.

Concentration: Evaporate the solvent and excess isopropylamine under reduced pressure.

Final Purification: The residue is purified via preparative HPLC or recrystallization

(Ethanol/Ether) to yield rac-7-Hydroxy Propranolol-d5.

Salt Formation (Optional): Treat with ethereal HCl to generate the hydrochloride salt for

improved stability.

Characterization & Validation
To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)
Ionization: ESI Positive Mode (

).
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Parent Ion:

281.4 (Calculated for

of

).

Comparison: Unlabeled 7-OH Propranolol

is 276.4.

Shift: +5 Da confirmed.

Fragmentation (MS2):

Major fragment: Naphthalene-O-CD2-CH(OH)+ (Loss of isopropylamine).

Check: Ensure the +5 shift is retained in the fragments containing the glyceryl chain.

NMR Spectroscopy ( and )
NMR (DMSO-

):

Aromatic Region: Signals for 6 protons (naphthalene ring). Note: No deuterium loss here.

Aliphatic Region: The signals corresponding to the

chain (typically 3.9–4.2 ppm and 2.7–2.9 ppm) will be silent or show only residual proton
signals (<1%), confirming d5 incorporation.

Isopropyl Group: Distinct doublet at ~1.1 ppm (6H) and multiplet at ~2.8 ppm (1H) remains

visible.

Isotopic Purity Calculation
Requirement:

isotopic enrichment to prevent "cross-talk" in the unlabeled channel during trace analysis.
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Handling, Stability & Storage
7-Hydroxy Propranolol is significantly less stable than Propranolol due to the electron-rich

phenolic ring, which is prone to auto-oxidation to quinones.

Stability Protocol
Condition Recommendation Reason

Storage Temp or Retards thermal degradation.

Atmosphere Argon/Nitrogen Overlay
Prevents oxidative darkening

(quinone formation).

Solvent
Methanol with 0.1% Ascorbic

Acid

Antioxidant prevents

degradation in solution.

Container Amber Glass
Photosensitive degradation

protection.

Metabolic Pathway Context
Understanding where this metabolite fits is crucial for interpreting bioanalytical data.

Propranolol
(Parent Drug)

4-Hydroxy Propranolol
(Active Metabolite)

CYP2D6

5-Hydroxy Propranolol

CYP1A2

7-Hydroxy Propranolol
(Target Analyte)

CYP2D6 / CYP1A2

Glucuronide Conjugates
(Phase II)

UGT Enzymes
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Figure 2: Metabolic pathway of Propranolol showing the parallel formation of hydroxy-

metabolites. 7-OH Propranolol is a direct oxidation product mediated by CYP isozymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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